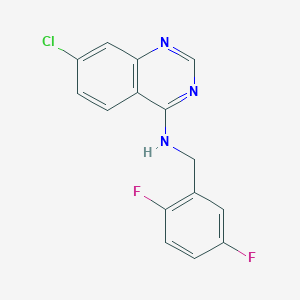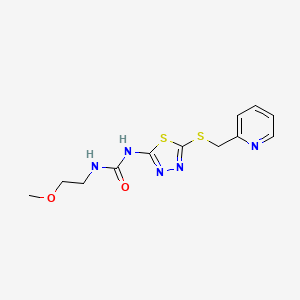
1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained increasing attention from the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
- Application : This compound is synthesized from aromatic aldehyde and o-phenylenediamine .
- Method : The synthesis involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine. In the presence of N,N-dimethylformamide/sulfur, (1H-benzo [d]imidazol-2-yl) (phenyl)methanone is obtained .
- Results : A wide range of quinoxalines and (1H-benzo [d]imidazol-2-yl) (phenyl)methanones was obtained under mild conditions .
- Application : This compound is effective for the conversion of alcohols to alkyl fluorides, aldehydes/ketones to the corresponding gem-difluorides, and also for the transformation of carboxylic acids to their trifluoromethyl derivatives .
- Method : The exact method is not specified in the snippet, but it mentions that it is a less thermally sensitive, broader-spectrum alternative to the traditional dialkylaminosulfur trifluoride (DAST) deoxofluorination reagents .
- Results : The results are not specified in the snippet, but it mentions that it is a less thermally sensitive, broader-spectrum alternative to the traditional dialkylaminosulfur trifluoride (DAST) deoxofluorination reagents .
Selective synthesis of (1H-benzo [d]imidazol-2-yl) (phenyl)methanone
Bis(2-methoxyethyl)aminosulfur trifluoride as a deoxofluorinating agent
- Application : These compounds have significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism. They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .
- Method : The synthesis involves conventional and green approaches using ZnO nanoparticles as a catalyst .
- Results : Among the synthesized compounds, some showed good activities towards Gram-negative E. coli and Gram-positive S. aureus .
- Application : These compounds displayed significant therapeutic potential .
- Method : The synthesis involves different strategies which provide diversified molecular libraries containing thiadiazoles, oxadiazoles, isoxazole, and isothiazole moieties .
- Results : The therapeutic potential of some of the synthesized derivatives is also described .
- Application : 1,3,4-Thiadiazoles display a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, antiepileptic, antidiabetic, analgesic, and anti-inflammatory activities .
- Method : The exact method is not specified in the snippet .
- Results : The results are not specified in the snippet .
- Application : Urea has important uses as a fertilizer and feed supplement, as well as a starting material for the manufacture of plastics and drugs . It is used in the automotive industry, cosmetic industry, and in laboratory practices . It is also used for preparing formaldehyde-Urea resin (plastics), barbiturates, and fertilizers .
- Method : The exact method is not specified in the snippets .
- Results : The results are not specified in the snippets .
Thiazole-based Schiff base compounds
Thiadiazole, Oxadiazole, Isoxazole and Isothiazole Derivatives
1,3,4-Thiadiazoles
Urea Compounds
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2S2/c1-19-7-6-14-10(18)15-11-16-17-12(21-11)20-8-9-4-2-3-5-13-9/h2-5H,6-8H2,1H3,(H2,14,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBLBDHVNWKYSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NC1=NN=C(S1)SCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

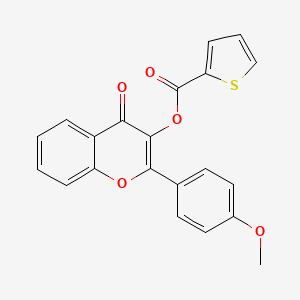
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2364017.png)
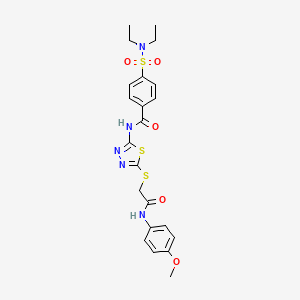
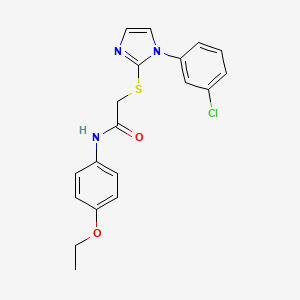
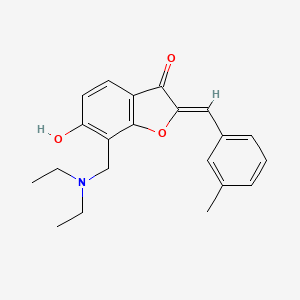
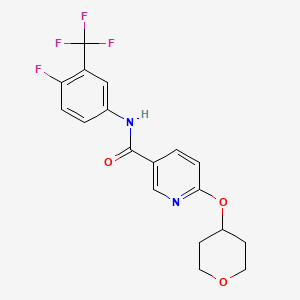
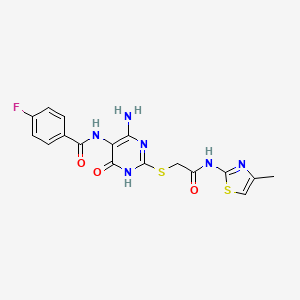
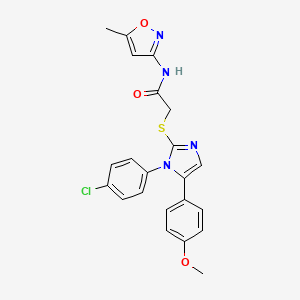
![2-(2-Ethoxyethyl)-6-(4-ethoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
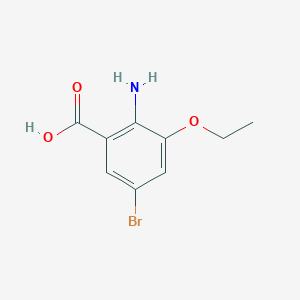
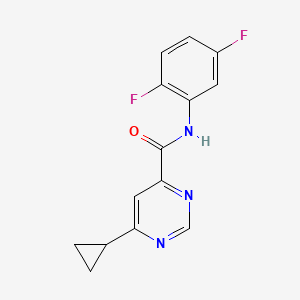
![ethyl 2-[[2-[1-[2-[(2,4-dichlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2364033.png)
![N-(5-(2-(1H-pyrazol-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2364034.png)
